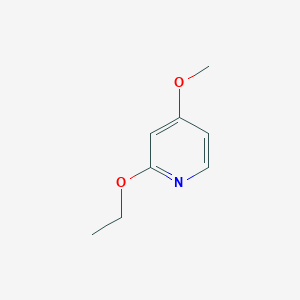
2-Ethoxy-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of ethoxy and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide and sodium methoxide under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloropyridine
Reagents: Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe)
Conditions: Reflux in ethanol
The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the ethoxy and methoxy groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2-chloropyridine.
Reaction Setup: Mixing 2-chloropyridine with sodium ethoxide and sodium methoxide in a reactor.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Product Isolation: Separation and purification of the final product using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-4-methoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-pyridinecarboxylic acid: A derivative with a carboxylic acid group at the 4 position.
2-Ethoxy-4-pyridinecarboxylic acid: A derivative with an ethoxy group at the 2 position and a carboxylic acid group at the 4 position.
2-Methoxy-4-ethoxypyridine: A structural isomer with the ethoxy and methoxy groups swapped.
Uniqueness
2-Ethoxy-4-methoxypyridine is unique due to the specific positioning of the ethoxy and methoxy groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
1232432-35-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-ethoxy-4-methoxypyridine |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-6-7(10-2)4-5-9-8/h4-6H,3H2,1-2H3 |
Clé InChI |
ANGYLFHTLBOXFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


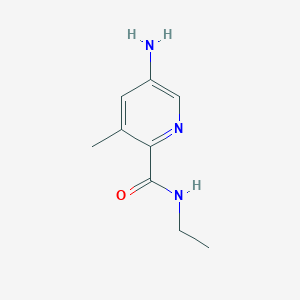
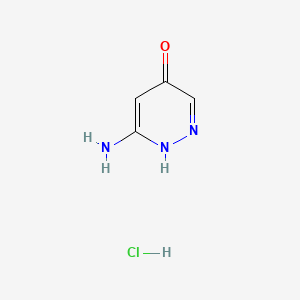

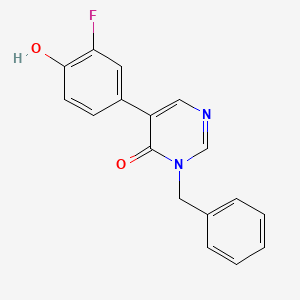
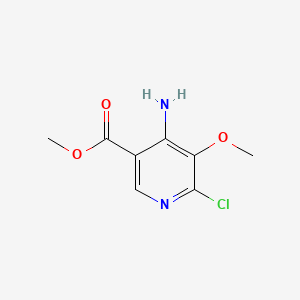
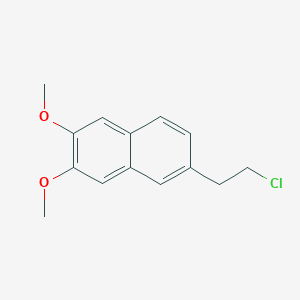
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
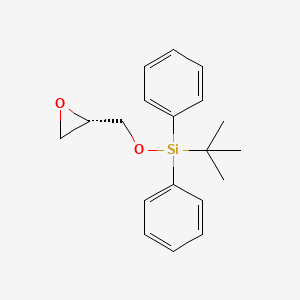
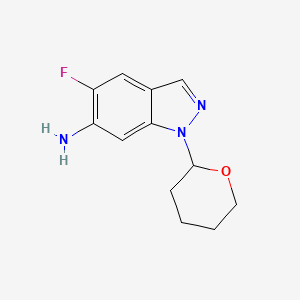
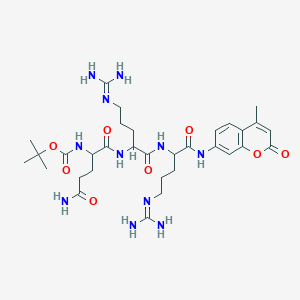


![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
